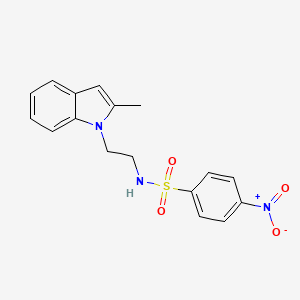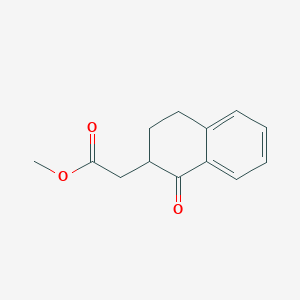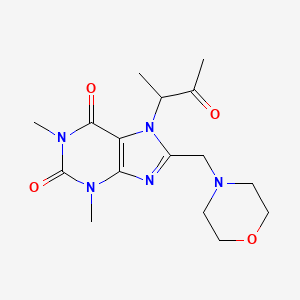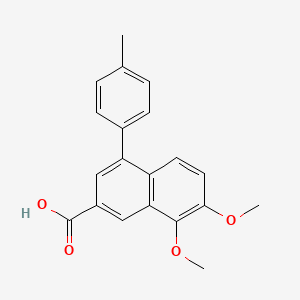![molecular formula C16H23NO5S B2450571 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 899733-98-3](/img/structure/B2450571.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide: is a complex organic compound characterized by its unique spiroketal structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the following steps:
-
Formation of the Spiroketal Core: : The spiroketal core can be synthesized from aliphatic compounds or γ-lactones. For instance, the condensation of two molecules of γ-hydroxy carboxylic acids in the presence of sodium ethoxide forms a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide, followed by decarboxylation through refluxing with water or a dilute mineral acid .
-
Attachment of the Benzenesulfonamide Group: : The benzenesulfonamide group is introduced through a nucleophilic substitution reaction. This involves reacting the spiroketal intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxy and methyl groups on the benzene ring, leading to the formation of carboxylic acids .
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonamide group to an amine .
-
Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonyl group .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Solvents: Toluene, ethanol, water
Major Products Formed
Oxidation Products: Carboxylic acids
Reduction Products: Amines
Substitution Products: Various sulfonamide derivatives
科学研究应用
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide has several applications in scientific research:
作用机制
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-methylbenzamide
- N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide
Uniqueness
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to its specific combination of a spiroketal core and a methoxy-methylbenzenesulfonamide group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-6-14(20-2)15(9-12)23(18,19)17-10-13-11-21-16(22-13)7-3-4-8-16/h5-6,9,13,17H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVMSCRDJOQCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2COC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2450488.png)

![2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)butanoic acid](/img/structure/B2450495.png)
![1-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trifluoro-1-ethanone](/img/structure/B2450496.png)
![1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine](/img/structure/B2450497.png)

![N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2450500.png)
![Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2450501.png)


![ethyl 2-(4-fluorophenyl)-4-({[(4-methoxyphenyl)methyl]carbamoyl}methoxy)quinoline-6-carboxylate](/img/structure/B2450506.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2450508.png)
![N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea](/img/new.no-structure.jpg)
